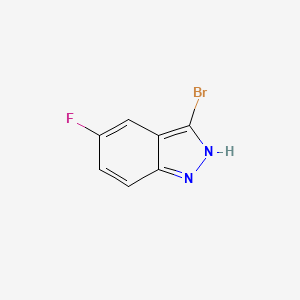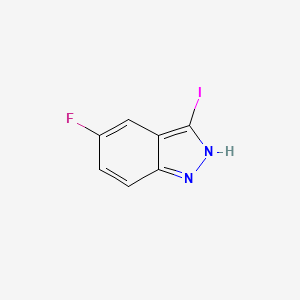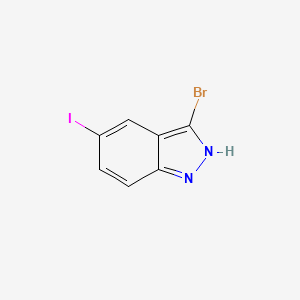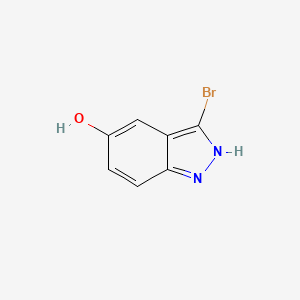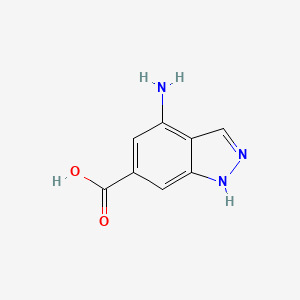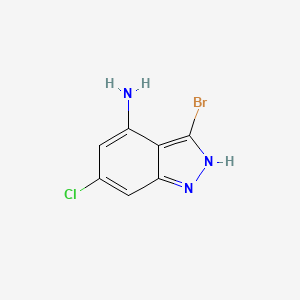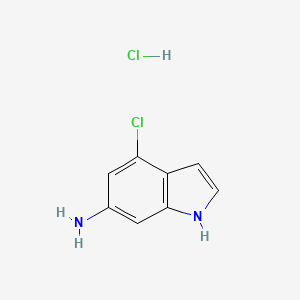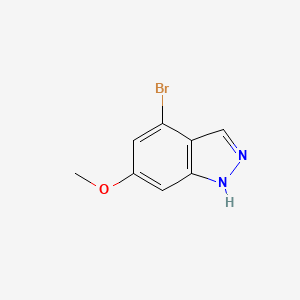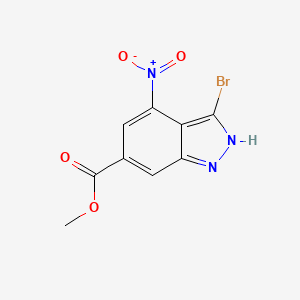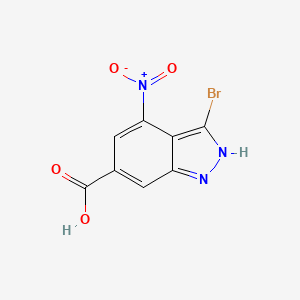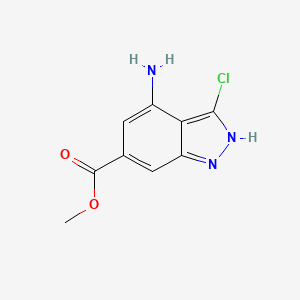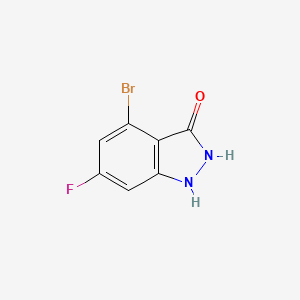
4-溴-6-氟-1H-吲唑-3-醇
描述
4-Bromo-6-fluoro-1H-indazol-3-ol is a heterocyclic compound with the molecular formula C7H4BrFN2O. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry
科学研究应用
4-Bromo-6-fluoro-1H-indazol-3-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
作用机制
Target of Action
For instance, they have been linked to the inhibition, regulation, and modulation of kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
For instance, they can inhibit or modulate the activity of kinases, which can result in altered cell cycle progression or volume regulation .
Biochemical Pathways
Given its potential interaction with kinases, it can be inferred that it may influence pathways related to cell cycle regulation and cell volume control .
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that the compound may lead to changes in cell cycle progression or cell volume regulation, depending on its specific targets .
生化分析
Biochemical Properties
4-Bromo-6-fluoro-1H-indazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with leucine-rich repeat kinase 2 (LRRK2), a protein associated with Parkinson’s disease . The interaction between 4-Bromo-6-fluoro-1H-indazol-3-ol and LRRK2 involves binding to the kinase domain, leading to inhibition of its activity. This inhibition can modulate downstream signaling pathways and cellular processes.
Cellular Effects
The effects of 4-Bromo-6-fluoro-1H-indazol-3-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound has been shown to alter the phosphorylation state of key signaling proteins, thereby impacting cell survival and function . Additionally, 4-Bromo-6-fluoro-1H-indazol-3-ol can modulate the expression of genes involved in inflammatory responses, further highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 4-Bromo-6-fluoro-1H-indazol-3-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of LRRK2, leading to its inhibition . This binding is facilitated by the unique structural features of 4-Bromo-6-fluoro-1H-indazol-3-ol, including the presence of bromine and fluorine atoms. The inhibition of LRRK2 activity results in downstream effects on various signaling pathways, ultimately influencing cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-fluoro-1H-indazol-3-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that 4-Bromo-6-fluoro-1H-indazol-3-ol can maintain its inhibitory effects on LRRK2, leading to sustained modulation of cellular processes.
Dosage Effects in Animal Models
The effects of 4-Bromo-6-fluoro-1H-indazol-3-ol vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit LRRK2 activity without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been reported. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
4-Bromo-6-fluoro-1H-indazol-3-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are crucial for the compound’s biotransformation and elimination from the body. The interactions with metabolic enzymes can also influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-Bromo-6-fluoro-1H-indazol-3-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with ATP-binding cassette (ABC) transporters, facilitating its cellular uptake and distribution . Additionally, binding to plasma proteins can influence the compound’s bioavailability and tissue distribution.
Subcellular Localization
The subcellular localization of 4-Bromo-6-fluoro-1H-indazol-3-ol is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins . Post-translational modifications, such as phosphorylation, can further influence its localization and activity. Understanding the subcellular distribution of 4-Bromo-6-fluoro-1H-indazol-3-ol is essential for elucidating its mechanism of action and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-1H-indazol-3-ol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with 2-fluorobenzaldehyde and hydrazine, which undergoes cyclization to form the indazole core .
Industrial Production Methods
Industrial production of 4-Bromo-6-fluoro-1H-indazol-3-ol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
4-Bromo-6-fluoro-1H-indazol-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Selectfluor or other fluorinating agents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.
Major Products Formed
Substituted Indazoles: Various functional groups can be introduced at the bromine or fluorine positions.
Oxidized or Reduced Derivatives: Depending on the reagents and conditions used, different oxidation states of the compound can be achieved.
相似化合物的比较
Similar Compounds
- 4-Fluoro-1H-indazole
- 6-Bromo-1H-indazole
- 5-Bromo-3-hydroxy-1H-indazole
- 4-Bromo-1H-indazole
Uniqueness
4-Bromo-6-fluoro-1H-indazol-3-ol is unique due to the simultaneous presence of bromine and fluorine atoms on the indazole ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
4-bromo-6-fluoro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBMBUFFRQRNTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646407 | |
| Record name | 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887567-85-3 | |
| Record name | 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


